molecular formula C21H16F3NO3 B4395135 N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide

N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide

Cat. No. B4395135
M. Wt: 387.4 g/mol
InChI Key: LOAFOBQHRBHJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide, also known as MTPB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTPB belongs to the class of selective estrogen receptor modulators (SERMs) and has shown promising results in various studies.

Mechanism of Action

N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide acts as a SERM, which means that it can selectively modulate the activity of ERs in different tissues. In breast tissue, N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide acts as an antagonist, blocking the activity of ERs and inhibiting the growth of breast cancer cells. In bone tissue, N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide acts as an agonist, promoting bone growth and preventing osteoporosis. This selective modulation of ER activity makes N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide a promising candidate for the treatment of breast cancer and other conditions that involve ER dysregulation.
Biochemical and Physiological Effects
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of breast cancer cell growth, the promotion of bone growth, and the prevention of osteoporosis. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide for lab experiments is its high affinity for ERs, which makes it a useful tool for studying ER signaling pathways. However, one limitation of N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide. One area of interest is the development of more efficient synthesis methods for N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide, which could increase its availability for research and clinical use. Another area of interest is the investigation of N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide's potential for the treatment of other conditions, such as osteoporosis and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide and its potential side effects.

Scientific Research Applications

N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of breast cancer. It has been shown to have a high affinity for estrogen receptors (ERs) and can selectively modulate the activity of these receptors. This makes it a promising candidate for the treatment of ER-positive breast cancer, which accounts for approximately 75% of all breast cancer cases.

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c1-27-18-8-4-5-9-19(18)28-15-12-10-14(11-13-15)25-20(26)16-6-2-3-7-17(16)21(22,23)24/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAFOBQHRBHJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.